molecular formula C14H17ClN2O B2569213 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile CAS No. 2411263-53-9

2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile

Cat. No.: B2569213
CAS No.: 2411263-53-9
M. Wt: 264.75
InChI Key: FVKUSACITLSUER-UHFFFAOYSA-N
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Description

2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is an organic compound characterized by a complex structure featuring a chloro-substituted benzene ring, an aziridine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile typically involves multiple steps:

  • Formation of the Aziridine Ring: : The aziridine moiety can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. For instance, 2-methylpropylamine can react with an epoxide to form the aziridine ring.

  • Attachment to Benzene Ring: : The aziridine can then be attached to a benzene ring substituted with a chloro and a methoxy group. This step often involves nucleophilic substitution reactions where the aziridine nitrogen attacks a suitable electrophilic carbon on the benzene ring.

  • Introduction of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxaziridines or other oxygenated derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential pharmacological properties. The aziridine ring is known for its reactivity, which can be harnessed in the design of bioactive molecules, including potential anticancer agents.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, the aziridine ring can interact with biological targets, potentially inhibiting enzymes or interacting with DNA. The chloro and nitrile groups can also participate in various biochemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxybenzonitrile: Lacks the aziridine ring, making it less reactive.

    4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile: Lacks the chloro substituent, which can affect its reactivity and applications.

    2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzaldehyde:

Uniqueness

The presence of both the aziridine ring and the nitrile group in 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile makes it particularly unique

Properties

IUPAC Name

2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(2)7-17-8-12(17)9-18-13-4-3-11(6-16)14(15)5-13/h3-5,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKUSACITLSUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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